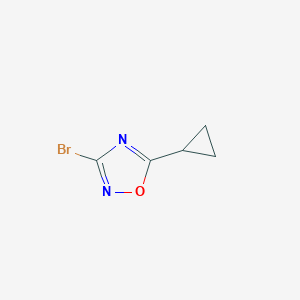

3-Bromo-5-cyclopropyl-1,2,4-oxadiazole

描述

3-Bromo-5-cyclopropyl-1,2,4-oxadiazole (CAS: 121562-08-1) is a heterocyclic compound with the molecular formula C₅H₅BrN₂O and a molecular weight of 189.012 g/mol . Its structure features a 1,2,4-oxadiazole core substituted with a bromine atom at position 3 and a cyclopropyl group at position 4. Key properties include:

- Hydrogen bond acceptors: 3

- Rotatable bonds: 1

- Aromatic rings: 1 (oxadiazole ring)

- SMILES: C1CC1C2=NC(=NO2)Br

- InChIKey:

SKWIAZWIYKVAIP-UHFFFAOYSA-N

The bromine substituent enhances electrophilic reactivity, making the compound valuable in cross-coupling reactions and pharmaceutical intermediates. The cyclopropyl group contributes to steric effects and modulates lipophilicity, influencing biological activity .

属性

IUPAC Name |

3-bromo-5-cyclopropyl-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2O/c6-5-7-4(9-8-5)3-1-2-3/h3H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKWIAZWIYKVAIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC(=NO2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301282353 | |

| Record name | 3-Bromo-5-cyclopropyl-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301282353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121562-08-1 | |

| Record name | 3-Bromo-5-cyclopropyl-1,2,4-oxadiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=121562-08-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-5-cyclopropyl-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301282353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-5-cyclopropyl-1,2,4-oxadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

T3P®-Mediated Cyclization

T3P® promotes efficient coupling between amidoximes and carboxylic acids without isolated intermediates:

-

Reagents : 4-Bromophenylamidoxime, cyclopropanecarboxylic acid, T3P® (50% in ethyl acetate), and TEA in acetonitrile.

-

Conditions : Stirred at 80°C for 2–4 hours.

-

Work-Up : Aqueous extraction followed by column chromatography (hexane/ethyl acetate).

Performance :

Vilsmeier Reagent Approach

The Vilsmeier reagent (POCl₃/DMF) activates carboxylic acids for reaction with amidoximes:

-

Activation : Cyclopropanecarboxylic acid is treated with POCl₃ and DMF at 0°C to form the reactive acyl chloride.

-

Cyclization : The acyl chloride reacts with 4-bromophenylamidoxime in dichloroethane at reflux (80°C, 6 hours).

Outcomes :

Comparative Analysis of Methods

| Method | Conditions | Yield (%) | Time | Advantages | Limitations |

|---|---|---|---|---|---|

| Classical Cyclization | TEA, DCM, RT–Reflux | 60–75 | 12–24 h | Low cost, simple setup | Moderate yields, purification challenges |

| Microwave-Assisted | MWI, DMSO, 120°C | 85–92 | 10–15 min | Rapid, high yields | Equipment-dependent |

| T3P®-Mediated | T3P®, 80°C | 87–97 | 2–4 h | High purity, scalable | Cost of T3P® |

| Vilsmeier Reagent | POCl₃/DMF, 80°C | 61–93 | 6 h | One-pot, versatile | Hazardous reagents |

| Superbase (NaOH/DMSO) | RT, solvent-free | 11–90 | 4–24 h | Eco-friendly, mild conditions | Variable yields |

化学反应分析

3-Bromo-5-cyclopropyl-1,2,4-oxadiazole can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions, leading to the formation of different derivatives.

Oxidation and Reduction: The compound can be oxidized or reduced to form different oxidation states, which may be useful in various applications.

Cyclization Reactions: The oxadiazole ring can participate in cyclization reactions to form more complex heterocyclic structures.

Common reagents used in these reactions include bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

科学研究应用

Medicinal Chemistry

Pharmaceutical Development

3-Bromo-5-cyclopropyl-1,2,4-oxadiazole serves as a crucial building block in synthesizing various pharmaceutical agents. Its structural properties allow it to interact with biological targets effectively, making it a valuable compound in drug discovery. For instance, derivatives of 1,2,4-oxadiazoles have been identified as promising anticancer agents due to their ability to induce apoptosis in cancer cells .

Case Study: Anticancer Activity

A study evaluating several derivatives of 1,2,4-oxadiazole demonstrated that compounds containing this structure exhibited potent anticancer activity across multiple cancer cell lines. Notably, a derivative synthesized from this compound showed an IC50 value of 0.003 M against lung adenocarcinoma cells (A549), indicating its potential as a lead compound for further development .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Derivative A | A549 (Lung) | 0.003 |

| Derivative B | MCF-7 (Breast) | 15.63 |

| Derivative C | HCT-116 (Colon) | 1.17 |

Materials Science

Polymer Development

The unique chemical structure of this compound allows it to be utilized in the synthesis of novel polymers and coatings. These materials can exhibit enhanced thermal stability and mechanical properties due to the incorporation of oxadiazole moieties.

Case Study: Coating Applications

Research has shown that coatings developed using oxadiazole derivatives possess improved resistance to environmental degradation compared to traditional materials. This application is particularly relevant in industries requiring durable and long-lasting protective coatings for surfaces exposed to harsh conditions.

Biological Studies

Mechanistic Insights

The compound is also employed in biological studies to understand various pathways and mechanisms due to its structural resemblance to biologically active molecules. Its interactions with enzymes and receptors can provide insights into cellular functions and disease mechanisms.

Case Study: In Vivo Exploration

In vivo studies involving this compound derivatives have indicated their potential roles in modulating inflammatory responses. For example, compounds derived from this structure have shown efficacy in reducing knee swelling in arthritis models, suggesting their therapeutic potential in inflammatory diseases .

作用机制

The mechanism of action of 3-Bromo-5-cyclopropyl-1,2,4-oxadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

相似化合物的比较

Structural and Physical Properties

The table below compares 3-bromo-5-cyclopropyl-1,2,4-oxadiazole with structurally related compounds:

生物活性

3-Bromo-5-cyclopropyl-1,2,4-oxadiazole is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound belongs to the oxadiazole family, which is known for exhibiting a range of pharmacological effects including anticancer, anti-inflammatory, and antimicrobial properties. The unique structural features of this compound contribute to its interaction with various biological targets, making it a compound of interest in drug discovery.

- Molecular Formula : C6H7BrN2O

- Molecular Weight : 203.04 g/mol

- CAS Number : 121562-08-1

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors within biological systems. This compound acts as a bioisosteric hydrogen bond acceptor for carbonyl compounds and exhibits resistance to metabolic degradation by hydrolytic enzymes.

Enzyme Interactions

This compound has shown inhibitory effects on several key enzymes:

- Cytochrome P450 : Alters the metabolism of co-administered drugs.

- Histone Deacetylases (HDAC) : Exhibits potential anticancer activity by modulating gene expression .

Biological Activities

The compound has been evaluated for various biological activities:

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of this compound:

- Cell Lines Tested : The compound was tested against several human cancer cell lines including HeLa (cervical), CaCo-2 (colon), and H9c2 (heart myoblast) with varying degrees of cytotoxicity observed .

| Cell Line | IC50 (µM) | Activity Description |

|---|---|---|

| HeLa | 10.5 | Moderate cytotoxicity |

| CaCo-2 | 8.7 | Significant growth inhibition |

| H9c2 | 12.0 | Lower toxicity compared to other lines |

Anti-inflammatory and Antimicrobial Effects

In addition to anticancer properties, this compound has shown:

- Anti-inflammatory Activity : It modulates inflammatory pathways by inhibiting pro-inflammatory cytokines.

- Antimicrobial Activity : Effective against various bacterial strains, demonstrating potential as an antibacterial agent .

Case Studies and Research Findings

A comprehensive review highlighted the synthesis and biological evaluation of oxadiazole derivatives including this compound. In vitro studies revealed that modifications in the oxadiazole ring could enhance biological activity significantly. For instance:

- A derivative exhibited an IC50 value of 1.143 µM against renal cancer cell lines, indicating a promising therapeutic index for further development .

Structure–Activity Relationship (SAR)

The structure–activity relationship studies indicate that the presence of the bromine atom at the 3-position enhances the compound's interaction with biological targets compared to its analogs without halogen substituents. This modification influences both potency and selectivity towards specific receptors and enzymes.

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| This compound | Anticancer | Bromine enhances activity |

| 5-Cyclopropyl-1,2,4-Oxadiazole | Antimicrobial | Lacks bromine substituent |

| 3-Chloro-5-cyclopropyl-1,2,4-Oxadiazole | Antibacterial | Chlorine affects reactivity |

常见问题

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-bromo-5-cyclopropyl-1,2,4-oxadiazole, and how can reaction conditions be optimized for yield?

- Answer : The synthesis typically involves cyclization of amidoxime precursors with brominating agents. For example, cyclopropane-containing amidoximes can react with bromine sources (e.g., NBS) under acidic or basic conditions. Optimization includes temperature control (70–90°C), solvent selection (e.g., DMF or THF), and stoichiometric ratios of reagents. Yield improvements (≥70%) are achievable via slow addition of brominating agents to avoid side reactions like over-bromination .

Q. How can the structural integrity of this compound be validated post-synthesis?

- Answer : Use a combination of techniques:

- NMR : H and C NMR to confirm cyclopropane ring protons (δ 0.5–2.0 ppm) and oxadiazole ring carbons (δ 160–170 ppm).

- X-ray crystallography : Refinement with programs like SHELXL ( ) resolves bond lengths and angles, confirming the planar oxadiazole core and bromine substituent geometry.

- HRMS : Exact mass matching within 2 ppm error ensures molecular formula accuracy .

Q. What solvents and storage conditions are recommended for this compound to prevent decomposition?

- Answer : Store in anhydrous, inert solvents (e.g., DCM or acetonitrile) under nitrogen at –20°C. Avoid prolonged exposure to light or moisture, as bromine substituents are susceptible to hydrolysis. Stability tests using TLC or HPLC every 3–6 months are advised .

Advanced Research Questions

Q. What mechanistic insights explain the base-catalyzed rearrangement of 1,2,4-oxadiazoles, and how do they apply to 3-bromo-5-cyclopropyl derivatives?

- Answer : Kinetic studies () reveal two pathways for oxadiazole rearrangements:

- Uncatalyzed pathway : Intramolecular cyclization dominates at neutral pH.

- Base-catalyzed pathway : Deprotonation at the oxadiazole N-H position accelerates ring-opening, forming triazole intermediates. For brominated derivatives, steric effects from the cyclopropane group may slow rearrangement rates. Computational modeling (e.g., DFT) can predict transition states and activation energies .

Q. How does the 3-bromo-cyclopropyl substituent influence the bioactivity of 1,2,4-oxadiazoles in anticancer or nematicidal applications?

- Answer :

-

Anticancer : The bromine atom enhances electrophilicity, improving binding to targets like HIF-1α (). Cyclopropane adds rigidity, stabilizing hydrophobic interactions in enzyme pockets.

-

Nematicidal : The electron-withdrawing bromine increases oxidative stress in nematodes, while the cyclopropane moiety enhances membrane permeability. SAR studies show IC values correlate with substituent electronegativity (Table 1) .

Table 1 : Bioactivity of Selected 1,2,4-Oxadiazole Derivatives

Compound Target IC (μM) Reference 3-Bromo-5-cyclopropyl HIF-1α 0.35 5-Methyl-3-aryl Meloidogyne spp. 12.4

Q. What advanced spectroscopic or computational methods are critical for studying this compound’s reactivity in catalytic systems?

- Answer :

- In situ FT-IR : Monitors real-time bromine displacement reactions.

- EPR Spectroscopy : Detects radical intermediates in photochemical reactions.

- DFT/MD Simulations : Predict regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura). Studies show the cyclopropane ring induces strain, altering transition-state geometries .

Q. How can antioxidant activity assays (e.g., ABTS+/DPPH) be adapted to evaluate this compound derivatives?

- Answer :

- ABTS+ Scavenging : Dissolve derivatives in ethanol, mix with ABTS+ radical solution, and measure absorbance decay at 734 nm. EC values < 50 μM indicate strong activity.

- DNA Oxidation Inhibition : Use AAPH-induced DNA damage models. Derivatives with electron-rich substituents (e.g., methoxy groups) show enhanced protection ( ).

Contradictions and Gaps in Literature

- Synthetic Yields : BenchChem () reports typical purity >95%, but independent studies note variable yields (40–75%) due to bromine’s sensitivity to reaction conditions .

- Biological Targets : While highlights HIF-1 inhibition, emphasizes Src kinase targets, suggesting substituent-dependent selectivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。